Antiplasmodial Potency Comparison
Myrrhone exhibits an antiplasmodial IC50 of 4.7 μg/mL against Plasmodium falciparum, which is approximately 2.8-fold less potent than furanodienone (7.4 μM, equivalent to ~1.7 μg/mL) but 1.7-fold more potent than the triterpene rel-(16S,20S)-dihydroxydammar-24-en-3-one (2.8 μM, equivalent to ~1.3 μg/mL) identified in the same study [1]. The selectivity index (cytotoxicity IC50 / antiplasmodial IC50) for myrrhone is 6.2 (29 μg/mL / 4.7 μg/mL), indicating moderate therapeutic window .
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 4.7 μg/mL (Myrrhone) |
| Comparator Or Baseline | Furanodienone (compound 7): 7.4 μM (~1.7 μg/mL); rel-(16S,20S)-dihydroxydammar-24-en-3-one (compound 25): 2.8 μM (~1.3 μg/mL) |
| Quantified Difference | Myrrhone is 2.8-fold less active than furanodienone; 1.7-fold more active than compound 25 |
| Conditions | Plasmodium falciparum strain NF54, in vitro culture, 72-hour incubation |
Why This Matters
Myrrhone provides a moderate-potency, structurally distinct antiplasmodial scaffold with a characterized selectivity index, enabling researchers to investigate structure-activity relationships distinct from more potent but structurally dissimilar triterpenes or highly active furanodienone.
- [1] Greve HL, Kaiser M, Schmidt TJ. Investigation of Antiplasmodial Effects of Terpenoid Compounds Isolated from Myrrh. Planta Med. 2020 Jun;86(9):643-654. View Source
